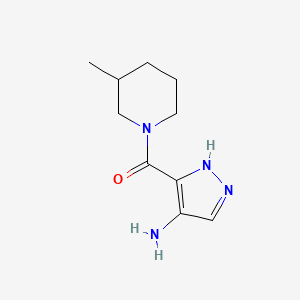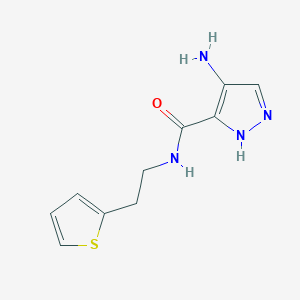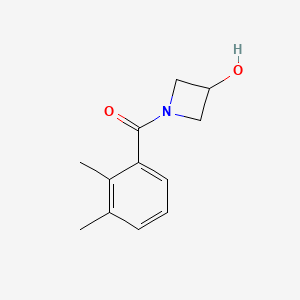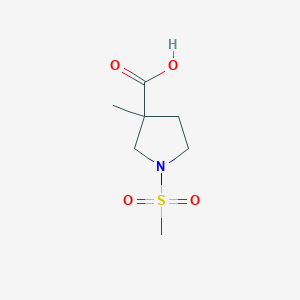
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid, also known as MPBC, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties.
Scientific Research Applications
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and anti-tumor effects. 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has also been shown to have neuroprotective properties and may have potential use in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid is not fully understood. However, it has been suggested that it may act through the inhibition of cyclooxygenase-2 (COX-2) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. COX-2 is an enzyme involved in the production of inflammatory mediators, while Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid has been shown to protect against oxidative stress and inflammation in neuronal cells.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid in lab experiments is its potential therapeutic properties. It may be useful in studying the mechanisms of inflammation, pain, and cancer growth. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid. One direction is to further investigate its mechanism of action and potential targets. Another direction is to study its effects in different animal models and in human clinical trials. Additionally, 3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid may have potential use in combination with other drugs for the treatment of various diseases.
Synthesis Methods
3-Methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-isobutylbenzoyl chloride with pyrrolidine-3-carboxylic acid, followed by the addition of methyl iodide. The final product is obtained through purification by column chromatography.
properties
IUPAC Name |
3-methyl-1-(4-propan-2-ylbenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)12-4-6-13(7-5-12)14(18)17-9-8-16(3,10-17)15(19)20/h4-7,11H,8-10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCVACXSDNFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
![1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569255.png)
![1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569265.png)
![3-methyl-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569270.png)

![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)

